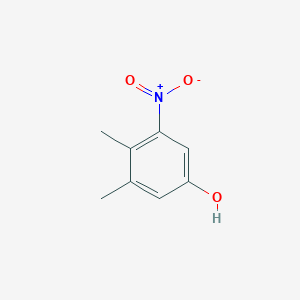

3,4-Dimethyl-5-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQSKINMCHAPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646802 | |

| Record name | 3,4-Dimethyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65151-58-8 | |

| Record name | Phenol, 3,4-dimethyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65151-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethyl-5-nitrophenol: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis route for 3,4-Dimethyl-5-nitrophenol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established chemical principles with data on structurally related compounds to offer a robust theoretical framework for its synthesis and characterization.

Chemical Structure and Properties of this compound

This compound is an aromatic organic compound characterized by a phenol ring substituted with two methyl groups and a nitro group. The specific arrangement of these functional groups dictates its chemical reactivity and physical properties.

Chemical Structure:

Physicochemical Properties

The following table summarizes key computed and experimental properties for this compound and its common precursor, 3,4-Dimethylphenol.

| Property | This compound | 3,4-Dimethylphenol (Starting Material) |

| CAS Number | 65151-58-8[1] | 95-65-8 |

| Molecular Formula | C₈H₉NO₃[1] | C₈H₁₀O |

| Molecular Weight | 167.16 g/mol [1] | 122.16 g/mol |

| IUPAC Name | This compound[1] | 3,4-dimethylphenol |

| Appearance | Data not available | Colorless to light tan crystalline powder or solid |

| Melting Point | Data not available | 65-68 °C |

| Boiling Point | Data not available | 227 °C |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

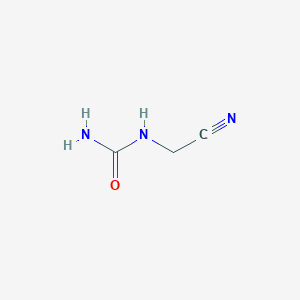

Synthesis of this compound

The synthesis of this compound involves the electrophilic nitration of the precursor, 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring will influence the position of the incoming nitro group. The hydroxyl group is a strongly activating and ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing.

The positions ortho to the hydroxyl group are C2 and C6. The positions para to the hydroxyl group is C5. The positions ortho to the 3-methyl group are C2 and C4. The position para to the 3-methyl group is C6. The positions ortho to the 4-methyl group are C3 and C5. The position para to the 4-methyl group is C1.

Given the steric hindrance from the two methyl groups, and the strong directing effect of the hydroxyl group, nitration is expected to occur at positions activated by the hydroxyl group and not overly hindered. The C5 position is para to the hydroxyl group and ortho to the 4-methyl group, making it a plausible, though not guaranteed, site for nitration. Regioselectivity can be a significant challenge in the nitration of substituted phenols, often leading to a mixture of isomers.

A plausible synthesis route is the direct nitration of 3,4-dimethylphenol using a nitrating agent such as nitric acid in the presence of a catalyst or a milder nitrating agent to control the reaction.

General Reaction Scheme:

Experimental Protocol: Proposed Synthesis

The following is a proposed experimental protocol for the synthesis of this compound. This protocol is based on general methods for the nitration of phenols and may require optimization.

Objective: To synthesize this compound via electrophilic nitration of 3,4-dimethylphenol.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Concentration | Quantity |

| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | - | (To be determined) |

| Nitric Acid | HNO₃ | 63.01 | 70% | (To be determined) |

| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Catalytic amount |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | (For extraction) |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution | (For washing) |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | (For drying) |

| Deionized Water | H₂O | 18.02 | - | - |

Procedure:

-

Dissolution: Dissolve a specific amount of 3,4-dimethylphenol in a minimal amount of a suitable solvent, such as dichloromethane, in a round-bottom flask.

-

Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a catalytic amount of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

-

Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethylphenol over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound isomer.

-

Characterization: Characterize the purified product using spectroscopic methods (NMR, IR, MS) and determine the melting point.

Tabulated Reaction Parameters (Proposed)

| Parameter | Value/Condition |

| Reactants | 3,4-Dimethylphenol, Nitric Acid, Sulfuric Acid |

| Solvent | Dichloromethane |

| Temperature | 0-10 °C |

| Reaction Time | 1-3 hours |

| Work-up | Aqueous work-up with extraction |

| Purification | Column Chromatography |

| Expected Yield | Data not available (highly dependent on regioselectivity) |

Spectroscopic Data

¹H NMR Spectral Data (3,4-Dimethylphenol)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.95 | d | 1H | Ar-H |

| 6.63 | d | 1H | Ar-H |

| 6.57 | dd | 1H | Ar-H |

| 4.65 | s | 1H | -OH |

| 2.18 | s | 3H | -CH₃ |

| 2.14 | s | 3H | -CH₃ |

¹³C NMR Spectral Data (3,4-Dimethylphenol)

| Chemical Shift (ppm) | Assignment |

| 151.7 | C-OH |

| 137.0 | C-CH₃ |

| 130.1 | C-CH₃ |

| 129.9 | Ar-C |

| 121.5 | Ar-C |

| 112.9 | Ar-C |

| 19.8 | -CH₃ |

| 18.9 | -CH₃ |

IR Spectral Data (3,4-Dimethylphenol)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1500 | Medium | C=C stretch (aromatic) |

| 1200 | Strong | C-O stretch |

Mass Spectrometry Data (3,4-Dimethylphenol)

| m/z | Interpretation |

| 122 | [M]⁺ (Molecular ion) |

| 107 | [M-CH₃]⁺ |

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Conclusion

References

A Technical Guide to 3,4-Dimethyl-5-nitrophenol

Abstract: This document provides a comprehensive technical overview of 3,4-Dimethyl-5-nitrophenol, a substituted nitrophenol of interest in synthetic organic chemistry and drug discovery. It details the compound's chemical identity, physicochemical properties, potential synthetic routes, and analytical characterization methods. Furthermore, this guide explores its prospective applications as a synthetic intermediate and the general biological activities associated with the nitroaromatic class of compounds. Safety and handling protocols, derived from data on analogous compounds, are also presented. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development seeking detailed information on this molecule.

Chemical Identity and Properties

This compound is an aromatic organic compound. The formal IUPAC name for this chemical is This compound .[1] Its structure features a phenol ring substituted with two methyl groups and a nitro group. The presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro) groups imparts specific reactivity and properties to the molecule, making it a versatile intermediate in organic synthesis.

Chemical Identifiers

All relevant chemical identifiers for this compound are summarized in the table below for quick reference.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 65151-58-8[1][2] |

| Molecular Formula | C₈H₉NO₃[1] |

| Canonical SMILES | CC1=CC(=CC(=C1C)--INVALID-LINK--[O-])O[1] |

| InChI Key | HKQSKINMCHAPPJ-UHFFFAOYSA-N[1] |

| PubChem CID | 24729467[1] |

Physicochemical Data

The computed physicochemical properties of this compound are listed below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Weight | 167.16 g/mol [1] |

| Exact Mass | 167.058243149 Da[1] |

| XLogP3 | 2.1[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 1[1] |

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound can be achieved through the nitration of 3,4-dimethylphenol. A common method for the nitration of phenols involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid or in a suitable solvent system. The reaction must be carefully controlled to manage regioselectivity and prevent over-nitration. A general workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization Workflow

Confirmation of the structure and purity of synthesized this compound requires a combination of spectroscopic and spectrometric techniques. Each method provides unique information about the molecular structure.

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Experimental Protocols

While specific experimental data for this compound is not widely published, standard protocols for analogous compounds can be applied for its analysis.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Expected signals would include two singlets for the methyl groups, two aromatic proton signals, and a broad singlet for the hydroxyl proton, which would disappear upon a D₂O shake.[3]

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A greater number of scans is required due to the low natural abundance of ¹³C.[3] Expected signals would include eight distinct carbon signals corresponding to the aromatic carbons, the two methyl carbons, and the carbons attached to the hydroxyl and nitro groups.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate ¹H signals and reference chemical shifts to TMS.

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry potassium bromide powder and pressing it into a thin, transparent disk.[3]

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Expected Bands: Characteristic absorption bands would be observed for the O-H stretch of the phenol (broad, ~3200-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl groups (~2850-3100 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively), and C=C stretches of the aromatic ring (~1450-1600 cm⁻¹).

Applications in Drug Development

Nitroaromatic compounds are significant in medicinal chemistry, serving as both bioactive molecules and critical intermediates for the synthesis of pharmaceuticals.[4][5] The nitro group can be a key pharmacophore but may also contribute to toxicity, making its study essential.[6]

Role as a Synthetic Intermediate

Like its isomer 3,5-dimethyl-4-nitrophenol, which is a known building block for pharmaceutical compounds, this compound is a valuable precursor for creating more complex molecules.[7] The functional groups can be readily modified; for instance, the nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds.

Caption: The role of a versatile building block in the early stages of drug discovery.

Potential Biological Activity

Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects.[5][6] The mechanism often involves the intracellular reduction of the nitro group to form reactive nitroso and nitro anion radicals, which can induce cellular damage and cell death.[5] Furthermore, related nitrophenols have been shown to induce apoptosis (programmed cell death) in eukaryotic cells, suggesting a potential area of investigation for anticancer applications.[7]

Caption: A simplified, hypothetical signaling pathway for xenobiotic-induced apoptosis.

Safety and Handling

Specific safety data for this compound is limited. Therefore, it should be handled with the precautions appropriate for related nitrophenolic compounds.

-

Hazards: Nitrophenols are generally classified as harmful if swallowed, and can cause skin and serious eye irritation.[8][9] Acute toxicity (oral, dermal, inhalation) is a potential concern.[9][10]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from strong oxidizing agents and bases.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes and seek medical attention. If swallowed, rinse mouth and call a poison center or doctor.[8][9]

Conclusion

This compound is a valuable organic compound with significant potential as a synthetic intermediate for the development of novel molecules in the pharmaceutical and materials science sectors. Its distinct functional groups provide multiple avenues for chemical modification. While further research is needed to fully elucidate its specific biological activities and toxicological profile, its structural similarity to other bioactive nitrophenols marks it as a compound of interest for further investigation. Proper analytical characterization and adherence to stringent safety protocols are essential when working with this chemical.

References

- 1. This compound | C8H9NO3 | CID 24729467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 7. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 65151-58-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to CAS Number 65151-58-8: Current Knowledge and Research Gaps

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the chemical compound with CAS number 65151-58-8, identified as 3,4-Dimethyl-5-nitrophenol. Despite its availability from various chemical suppliers, a thorough review of the scientific literature reveals a significant lack of in-depth research into its biological properties, mechanism of action, and potential therapeutic applications. This document summarizes the available chemical information and highlights the notable absence of substantive data on its bioactivity, providing a transparent assessment of the current state of knowledge and identifying clear opportunities for future research.

Chemical Identity and Physicochemical Properties

The compound registered under CAS number 65151-58-8 is chemically known as this compound. A summary of its basic identifiers and properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 65151-58-8 | N/A |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₈H₉NO₃ | ContaminantDB |

| Molecular Weight | 167.16 g/mol | ContaminantDB |

Synthesis and Characterization

Information regarding the synthesis of this compound is limited. However, it is referenced as a chemical intermediate in the synthesis of more complex molecules, particularly carbazole derivatives. For instance, literature describes the use of a related compound, 2-methoxy-3,4-dimethyl-5-nitrophenol, as a starting material in multi-step synthetic pathways.[1][2][3][4][5][6][7] This suggests that this compound may be synthesized through standard nitration and hydroxylation reactions of dimethylbenzene precursors, although specific, detailed protocols for its preparation are not published.

Characterization data, such as NMR, IR, and mass spectrometry data, for this compound are not publicly available in peer-reviewed journals.

Biological Activity and Mechanism of Action

A comprehensive search of scientific databases reveals a significant lack of information on the biological activity and mechanism of action of this compound. There are no published studies detailing its effects on any biological systems, including in vitro or in vivo experiments.

As a member of the nitrophenol class of compounds, one might speculate on potential biological effects based on structural analogs. Nitrophenols, in general, are known to be toxic and can act as uncouplers of oxidative phosphorylation.[8] They are also recognized as environmental contaminants.[8][9] However, it is crucial to emphasize that such properties are general to the class and have not been experimentally verified for this compound specifically. The presence and position of the methyl groups can significantly alter the biological and toxicological profile of the molecule compared to parent nitrophenols.

Due to the absence of any research on its biological effects, there are no known signaling pathways associated with this compound.

Experimental Protocols

There are no published experimental protocols detailing the investigation of the biological properties of this compound.

Logical Relationships and Workflow

Given the absence of experimental data, a logical workflow for initiating the study of this compound is proposed. This workflow is hypothetical and serves as a roadmap for future research.

Figure 1. A proposed experimental workflow for the systematic investigation of the biological properties of this compound.

Conclusion and Future Directions

The current body of scientific literature on CAS number 65151-58-8, or this compound, is exceptionally limited. While its chemical structure is known and it is available commercially, there is a complete absence of published data regarding its biological activity, mechanism of action, and toxicological profile. This presents a clear knowledge gap but also an opportunity for original research.

Future investigations should focus on the systematic evaluation of this compound, beginning with basic in vitro screening to assess for any cytotoxic or other biological effects. Should any activity be identified, subsequent studies could elucidate its mechanism of action and potential for therapeutic development. Given its status as a nitrophenol derivative, initial toxicological assessments would be a prudent and necessary component of any research program. For now, this compound remains a largely uncharacterized molecule with unknown potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nitrophenol - Wikipedia [en.wikipedia.org]

- 9. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight of 3,4-Dimethyl-5-nitrophenol

This guide provides a detailed analysis of the molecular weight of 3,4-Dimethyl-5-nitrophenol, a crucial parameter for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Formula

This compound is an organic compound with the chemical formula C₈H₉NO₃.[1][2][3][4] This formula indicates that a single molecule of this compound contains 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights are sourced from the periodic table. For the calculation of the molecular weight of this compound, the following atomic weights are utilized:

-

Carbon (C): 12.011 amu

-

Hydrogen (H): 1.008 amu

-

Nitrogen (N): 14.007 amu

-

Oxygen (O): 15.999 amu

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

(8 × 12.011) + (9 × 1.008) + (1 × 14.007) + (3 × 15.999) = 96.088 + 9.072 + 14.007 + 47.997 = 167.164 g/mol

The calculated molecular weight of this compound is approximately 167.16 g/mol .[1][2][3]

Data Presentation: Summary of Atomic and Molecular Weights

For clarity and ease of comparison, the quantitative data is summarized in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | C₈H₉NO₃ | 21 | 167.164 |

Experimental Protocols and Signaling Pathways

The determination of the molecular weight of a specific, pure chemical compound like this compound is a fundamental calculation based on its established chemical formula. It is not determined through an experimental protocol in a research context, nor does this compound inherently possess biological "signaling pathways." Such concepts are typically associated with the study of biological molecules (like proteins) or physiological processes.

The primary experimental technique to confirm the molecular weight and structure of a synthesized or isolated compound is mass spectrometry . This technique measures the mass-to-charge ratio of ions and can provide a highly accurate molecular weight, which can then be compared to the calculated theoretical value.

Visualization of Molecular Weight Calculation

The logical relationship between the chemical formula and the final molecular weight can be visualized as a straightforward workflow.

References

A Technical Guide to the SMILES Notation for 3,4-Dimethyl-5-nitrophenol

An in-depth technical guide by Gemini, Senior Application Scientist

Executive Summary: The Simplified Molecular-Input Line-Entry System (SMILES) is a critical tool in modern cheminformatics, enabling the representation of complex molecular structures in a machine-readable linear format.[1][2] This guide provides a comprehensive, first-principles derivation of the SMILES notation for 3,4-Dimethyl-5-nitrophenol. Tailored for researchers and drug development professionals, this document deconstructs the molecule's IUPAC nomenclature, applies the fundamental grammar of SMILES, and validates the resulting notation. The objective is to provide not just a procedural walkthrough, but a deep understanding of the chemical logic underpinning the conversion of a 2D structure into a 1D string.

Part 1: Foundational Principles of SMILES Notation

Before deriving the specific SMILES string, it is essential to grasp the core rules that govern this notation system. SMILES translates a molecular graph into a sequence of ASCII characters, encoding atoms, bonds, branches, and ring structures.[2] This system was designed to be a compact, human-readable alternative to more complex connection table formats.[3]

The fundamental grammar can be summarized as follows:

| Component | SMILES Representation | Description |

| Atoms | Standard atomic symbols (e.g., C, N, O, Cl). | For the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I), brackets are omitted if the atom has its lowest normal valence.[4][5] All other elements require brackets (e.g., [Au]). |

| Bonds | - (single), = (double), # (triple), : (aromatic). | Single and aromatic bonds are often omitted and implied by adjacency.[6][7] |

| Branches | Enclosed in parentheses (). | A branch is connected to the preceding non-hydrogen atom. Parentheses can be nested for complex branches.[4] |

| Cyclic Structures | Numbered ring-closure points. | A ring is represented by breaking one bond and appending a number to the two atoms that were connected. Benzene, for example, is C1=CC=CC=C1.[1][6] |

| Aromaticity | Lowercase atomic symbols (e.g., c, n, o). | Aromatic atoms are denoted by lowercase letters. Benzene can be written more simply as c1ccccc1, where the aromatic bonds are implied.[7][8] |

| Charges | Specified within brackets []. | Formal charges are indicated with + or - inside brackets (e.g., [N+], [O-]).[9] |

Part 2: Structural Deconstruction of this compound

The IUPAC name "this compound" provides the precise blueprint for the molecule's structure. A systematic analysis of the name is the first step in any structural elucidation.

-

Parent Structure: Phenol The suffix "-phenol" indicates the parent molecule is a hydroxyl group (-OH) directly bonded to a benzene ring.[10][11] According to IUPAC conventions, the carbon atom bearing the hydroxyl group is assigned position 1 on the aromatic ring.[10][12]

-

Substituents and Locants: The name identifies three substituent groups attached to the benzene ring:

The numbering of the ring proceeds from C1 in the direction that affords the lowest possible numbers to the other substituents.[10]

Based on this deconstruction, the 2D structure is as follows:

-

A benzene ring.

-

An -OH group at C1.

-

A -CH₃ group at C3.

-

A -CH₃ group at C4.

-

A -NO₂ group at C5.

Part 3: Protocol for Deriving the SMILES String

The derivation of a SMILES string is a logical, step-by-step traversal of the molecular graph. The following protocol demonstrates the construction for this compound.

Step 1: Representing the Aromatic Phenol Core

We begin with the parent structure, phenol. The most direct way to represent this is by starting with the hydroxyl group (O) and attaching it to an aromatic benzene ring (c1ccccc1). This gives us the initial fragment: Oc1ccccc1. The c1 indicates that the oxygen is attached to the first carbon of the ring, which closes back on itself.

Step 2: Traversing the Ring and Adding Substituents

Following IUPAC numbering, we traverse the ring from the point of attachment (C1) and add substituents as branches at the appropriate positions.

-

From O to C1 and C2: The string Oc1c... represents the path from the hydroxyl oxygen to C1 and then to C2. C2 is unsubstituted.

-

Adding the 3-Methyl Group: At C3, we encounter the first methyl group. This is a branch from the main ring. We enclose the methyl group (C) in parentheses: Oc1cc(C)....

-

Adding the 4-Methyl Group: Continuing to C4, we add the second methyl group as another branch: Oc1cc(C)c(C)....

-

Adding the 5-Nitro Group: At C5, we attach the nitro group. The correct representation for a nitro group, reflecting its formal charges, is --INVALID-LINK--[O-].[16] This is added as a branch: Oc1cc(C)c(C)c(--INVALID-LINK--[O-])....

-

Completing the Ring Traversal: C6 is unsubstituted. We represent it with a final c and then close the ring with the number 1 that we used to open it.

Step 3: Final Assembly and Verification

Combining the steps above yields the complete SMILES string:

Oc1cc(C)c(C)c(--INVALID-LINK--[O-])c1

This string accurately represents the connectivity of every atom in this compound. The use of lowercase c correctly identifies the core as an aromatic ring, and the parentheses properly define the locations of the methyl and nitro substituents.

Caption: Workflow for deriving the SMILES string from IUPAC name.

Part 4: Validation and Canonicalization

A key characteristic of SMILES is that multiple valid strings can represent the same molecule.[1][8] The specific string generated depends on the starting atom and the path taken to traverse the molecular graph. For example, Cc1c(C)c(--INVALID-LINK--[O-])cc(O)c1 is another valid, albeit less intuitive, SMILES for the same molecule.

To address this ambiguity, cheminformatics toolkits employ canonicalization algorithms. These algorithms generate a single, unique SMILES string—the "canonical SMILES"—for any given molecule by applying a consistent set of rules for atom ordering. While our derived string Oc1cc(C)c(C)c(--INVALID-LINK--[O-])c1 is chemically correct, a canonicalization algorithm would be required to confirm if it is the unique canonical form.

It is also worth noting that some databases may represent the structure in a non-aromatic, Kekulé form, such as OC1=CC(C)=C(C)C(--INVALID-LINK--[O-])=C1. While valid, the aromatic representation using lowercase letters is generally preferred as it more accurately reflects the electronic nature of the benzene ring.[4][7]

Conclusion

The derivation of the SMILES string for this compound—Oc1cc(C)c(C)c(--INVALID-LINK--[O-])c1 —is a systematic process rooted in the foundational rules of chemical nomenclature and graph theory. By deconstructing the IUPAC name to understand the molecule's connectivity and applying the core grammar of SMILES for atoms, branches, and aromatic rings, we can confidently translate the 2D structure into a computationally tractable linear notation. This guide provides researchers with a clear and logical framework for generating and interpreting SMILES notations, a fundamental skill in the data-driven landscape of chemical and pharmaceutical research.

References

- 1. epa.gov [epa.gov]

- 2. How to write a reaction in SMILES format | Zymvol Reliable Enzyme Innovation [zymvol.com]

- 3. sharifsuliman.medium.com [sharifsuliman.medium.com]

- 4. Daylight Theory: SMILES [ics.uci.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 8. hunterheidenreich.com [hunterheidenreich.com]

- 9. youtube.com [youtube.com]

- 10. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]

- 11. phenols nomenclature in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 12. youtube.com [youtube.com]

- 13. Nitro compound - Wikipedia [en.wikipedia.org]

- 14. lkouniv.ac.in [lkouniv.ac.in]

- 15. teachy.ai [teachy.ai]

- 16. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,4-Dimethyl-5-nitrophenol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and ultimate bioavailability.[1][2][3] Poorly soluble compounds present significant challenges, often leading to low absorption, variable pharmacokinetics, and potential failure in later development stages.[2][4][5] This guide provides a comprehensive technical analysis of the solubility of 3,4-Dimethyl-5-nitrophenol, a substituted nitrophenol of interest in chemical and pharmaceutical research. We will dissect the molecular characteristics governing its solubility, predict its behavior in a range of common laboratory solvents, provide a robust experimental protocol for empirical determination, and discuss the mechanistic underpinnings of its solvent-solute interactions.

The Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is not a random phenomenon but is dictated by the intricate balance of intermolecular forces between the solute and the solvent. The foundational principle governing this behavior is the adage "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[6][7][8][9][10][11] To predict the solubility of this compound, we must first analyze its structural features.

Molecular Structure of this compound:

-

Polar Functional Groups: The molecule possesses a phenolic hydroxyl (-OH) group and a nitro (-NO₂) group.

-

The hydroxyl group is highly polar and can act as both a hydrogen bond donor and acceptor.[12][13][14] This feature is paramount for solubility in polar protic solvents like water and alcohols.

-

The nitro group is a strong polar, electron-withdrawing group. Its oxygen atoms can act as hydrogen bond acceptors.

-

-

Nonpolar Regions: The aromatic benzene ring and the two methyl (-CH₃) groups constitute the nonpolar, hydrophobic backbone of the molecule.[15] These regions favor interactions with nonpolar solvents through weaker London dispersion forces.[16]

Predicted Solubility Behavior:

Based on this structural dichotomy, we can forecast the following:

-

High Solubility in Polar Solvents: The presence of both -OH and -NO₂ groups suggests strong, favorable interactions with polar solvents. Polar aprotic solvents (e.g., DMSO, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) should be effective at solvating the molecule.[15][17]

-

Limited Solubility in Water: While water is a highly polar, protic solvent, the nonpolar surface area contributed by the dimethylated benzene ring will likely limit its aqueous solubility.[16][18]

-

Low Solubility in Nonpolar Solvents: The energy required to break the strong intermolecular hydrogen bonds between this compound molecules would not be compensated by the weak London dispersion forces formed with nonpolar solvents like hexane or toluene, resulting in poor solubility.[19]

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound provides quantitative insight into its expected behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | --INVALID-LINK--[20] |

| Molecular Weight | 167.16 g/mol | --INVALID-LINK--[20] |

| XLogP3 | 2.1 | --INVALID-LINK--[20] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[20] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[20] |

The XLogP3 value of 2.1 indicates a moderate degree of lipophilicity, supporting the prediction of limited water solubility but favorable solubility in many organic solvents.

Experimental Protocol: The Equilibrium Shake-Flask Method

To move from prediction to empirical fact, a standardized experimental procedure is required. The Equilibrium (or Thermodynamic) Solubility Shake-Flask Method is the gold standard for its reliability and consistency.[21][22][23] This method determines the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[22]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure a saturated solution is achieved.[21]

-

Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-72 hours). This extended mixing allows the system to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[21][24]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. Carefully withdraw a sample of the supernatant using a pipette. To ensure no solid particles are carried over, the sample must be filtered, typically through a 0.22 µm or 0.45 µm syringe filter compatible with the solvent.[24]

-

Quantification: Prepare a dilution of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[24]

-

Calculation: Determine the solubility by comparing the measured concentration of the sample against a standard calibration curve. The result is typically expressed in units of mg/mL or µg/mL.

Predicted Solubility Profile of this compound

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity. This serves as a practical guide for solvent selection.

| Solvent Category | Solvent | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Water | Low | Favorable H-bonding with -OH and -NO₂ groups is offset by the large, nonpolar dimethyl-benzene ring. |

| Methanol | High | Small polar alcohol that readily forms hydrogen bonds with the solute's hydroxyl and nitro groups. | |

| Ethanol | High | Similar to methanol, effectively solvates the polar functional groups. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent, excellent hydrogen bond acceptor, capable of disrupting solute-solute interactions. |

| Acetone | High | Good hydrogen bond acceptor that can interact with the phenolic -OH group. | |

| Ethyl Acetate | Moderate | Less polar than acetone but still capable of dipole-dipole interactions and accepting hydrogen bonds. | |

| Nonpolar | Toluene | Low | Aromatic ring can have some π-π stacking interactions, but it cannot solvate the polar -OH and -NO₂ groups effectively. |

| Hexane | Very Low / Insoluble | Aliphatic hydrocarbon that interacts only through weak London dispersion forces, insufficient to overcome solute-solute H-bonds. |

Mechanistic Insights into Solute-Solvent Interactions

The solubility predictions in the table are grounded in the specific molecular interactions between this compound and the solvent molecules. The ability to form strong hydrogen bonds is the dominant factor for its solubility in polar protic solvents, while dipole-dipole interactions and hydrogen bond acceptance are key in polar aprotic media.

Conclusion and Practical Implications

This guide establishes that this compound is a compound with pronounced polar characteristics, balanced by a moderately nonpolar hydrocarbon framework. Its solubility is predicted to be high in polar organic solvents (alcohols, DMSO, acetone) and low in both water and nonpolar hydrocarbons (hexane, toluene). This profile is a direct consequence of its molecular structure, particularly the presence of hydrogen-bonding hydroxyl and nitro functional groups.

For researchers, scientists, and drug development professionals, these findings have direct practical applications:

-

Reaction Chemistry: Polar aprotic solvents like DMF or polar protic solvents like ethanol would be suitable media for reactions involving this compound.

-

Purification: Recrystallization could likely be achieved using a binary solvent system, such as dissolving in a highly soluble solvent (e.g., methanol) and inducing precipitation by adding a non-solvent (e.g., water or hexane).

-

Formulation: The limited aqueous solubility is a critical parameter for drug development.[4] Formulation strategies such as using co-solvents, creating salt forms (by deprotonating the acidic phenol), or developing amorphous solid dispersions may be necessary to achieve adequate bioavailability for oral administration.[3]

By integrating theoretical principles with a robust experimental framework, this guide provides a solid foundation for making informed decisions when handling and developing formulations containing this compound.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. veranova.com [veranova.com]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. ucd.ie [ucd.ie]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. homework.study.com [homework.study.com]

- 7. fiveable.me [fiveable.me]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fountainmagazine.com [fountainmagazine.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 14. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 15. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 20. This compound | C8H9NO3 | CID 24729467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. biorelevant.com [biorelevant.com]

- 23. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 24. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

Unveiling the Biological Potential of Dimethyl-nitrophenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-nitrophenols (DMNPs), a class of substituted phenolic compounds, have garnered increasing interest within the scientific community for their diverse and potent biological activities. These activities, ranging from antimicrobial and cytotoxic to enzyme inhibition, position DMNPs as promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of various DMNP isomers, presenting key quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The biological effects of dimethyl-nitrophenols are significantly influenced by the specific arrangement of the methyl and nitro groups on the phenol ring. The following sections summarize the key activities and present available quantitative data for different DMNP isomers and their derivatives.

Antimicrobial Activity

Certain dimethyl-nitrophenol derivatives have demonstrated notable antimicrobial properties. A study investigating a series of nitrobenzyl-oxy-phenol derivatives found that 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited significant antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) of 11 µM. This highlights the potential for developing potent antimicrobial agents based on the dimethyl-nitrophenol scaffold.

Table 1: Antimicrobial Activity of a Dimethyl-nitrophenol Derivative

| Compound | Microorganism | MIC (µM) |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 |

Cytotoxicity and Toxicological Profile

The toxicological properties of nitrophenolic compounds are a critical aspect of their biological evaluation. While extensive data on dimethyl-nitrophenol isomers is still emerging, studies on the related compound 3-methyl-4-nitrophenol provide valuable insights into potential toxicities. These studies have established various toxicity endpoints, which are summarized in the table below. It is important to note that these values serve as a reference and the toxicity of dimethylated isomers may vary.

Table 2: Toxicological Data for 3-Methyl-4-nitrophenol

| Endpoint | Species | Value |

| LD50 (Oral) | Rat | 3160 mg/kg |

| LC50 (96h) | Pimephales promelas (Fathead minnow) | 7.9 mg/L |

| EC50 (48h) | Daphnia magna (Water flea) | 10.3 mg/L |

| NOEC (7d) | Pimephales promelas (Fathead minnow) | 1.8 mg/L |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; NOEC: No-Observed-Effect-Concentration.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key experiments cited in the evaluation of dimethyl-nitrophenols' biological activities.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of antimicrobial compounds is determined to assess their potency. A standard broth microdilution method is typically employed.

Protocol:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The dimethyl-nitrophenol derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the dimethyl-nitrophenol compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells.

Enzyme Inhibition Assay (Acetylcholinesterase Inhibition)

The inhibitory effect of dimethyl-nitrophenols on enzymes like acetylcholinesterase (AChE) can be determined using a colorimetric method based on Ellman's reagent.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the dimethyl-nitrophenol inhibitor at various concentrations.

-

Enzyme Addition and Incubation: Add the AChE enzyme to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme interaction.

-

Substrate Addition and Measurement: Initiate the reaction by adding the substrate, ATCI. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically at 412 nm over time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of nitrophenolic compounds are often linked to their ability to modulate specific cellular signaling pathways. While research on dimethyl-nitrophenols is ongoing, studies on related compounds suggest the involvement of the Nrf2 antioxidant response pathway and the induction of apoptosis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Many phenolic compounds are known to activate the Nrf2 pathway.

Caption: Proposed activation of the Nrf2 signaling pathway by dimethyl-nitrophenols.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Certain nitrophenolic compounds have been shown to induce apoptosis, a mechanism that is particularly relevant in the context of anticancer research.

Caption: Intrinsic pathway of apoptosis potentially induced by dimethyl-nitrophenols.

Conclusion and Future Directions

The available evidence strongly suggests that dimethyl-nitrophenols possess a range of significant biological activities that warrant further in-depth investigation. Their antimicrobial and potential cytotoxic properties, coupled with their ability to modulate key cellular signaling pathways, make them attractive lead compounds for the development of novel therapeutic agents.

Future research should focus on:

-

Systematic Screening: A comprehensive screening of a wider range of dimethyl-nitrophenol isomers against diverse panels of microorganisms and cancer cell lines to identify the most potent and selective compounds.

-

Mechanism of Action Studies: Detailed investigations into the precise molecular targets and mechanisms by which DMNPs exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of DMNP derivatives and their biological activity to guide the design of more effective and less toxic analogues.

-

In Vivo Efficacy and Safety: Evaluation of the most promising DMNP candidates in preclinical animal models to assess their therapeutic efficacy and safety profiles.

By pursuing these avenues of research, the full therapeutic potential of dimethyl-nitrophenols can be unlocked, potentially leading to the development of new and effective treatments for a variety of diseases.

A Technical Guide to the Acidity and pKa of 3,4-Dimethyl-5-nitrophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

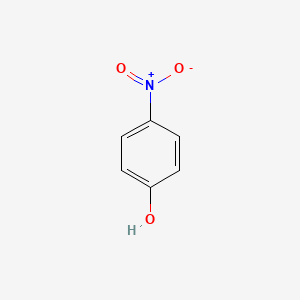

The Foundation of Phenolic Acidity: A Review of Electronic Effects

The acidity of phenol (pKa ≈ 9.98) is significantly greater than that of aliphatic alcohols (pKa ≈ 16-18), a phenomenon attributable to the resonance stabilization of its conjugate base, the phenoxide ion.[1][2] Upon deprotonation, the negative charge on the oxygen atom is not localized but is delocalized across the aromatic π-system.[3][4][5] This dispersal of charge stabilizes the anion, thereby facilitating the release of the proton.

The acidity of substituted phenols is modulated by the electronic properties of the ring substituents, which can either enhance or diminish the stability of the phenoxide ion.[6][7]

-

Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are powerful EWGs. They further delocalize the negative charge of the phenoxide ion, increasing its stability and thus increasing the acidity of the parent phenol (resulting in a lower pKa).[8][9]

-

Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl, -CH₃) groups are weak EDGs. They donate electron density into the ring, which destabilizes the phenoxide ion by intensifying the negative charge. This makes the parent phenol less acidic (resulting in a higher pKa).[8][10]

These effects are transmitted through two primary mechanisms:

-

Inductive Effect (-I/+I): An effect transmitted through the sigma bonds, which attenuates with distance. EWGs exert a negative inductive effect (-I), pulling electron density, while EDGs exert a positive inductive effect (+I), pushing electron density.

-

Resonance (Mesomeric) Effect (-M/+M): An effect transmitted through the π-system, which is most pronounced when the substituent is at the ortho or para position relative to the hydroxyl group. This allows for direct delocalization of the phenoxide's negative charge into the substituent.[8] A nitro group at the meta position cannot participate in this direct resonance stabilization of the phenoxide.[11][12]

Deconstructing 3,4-Dimethyl-5-nitrophenol: A Positional Analysis

To predict the acidity of this compound, we must analyze the cumulative impact of each substituent based on its position relative to the hydroxyl group.

-

Nitro Group at C5: This position is meta to the C1 hydroxyl group. Consequently, the powerful electron-withdrawing resonance (-M) effect of the nitro group is not operative in stabilizing the phenoxide ion.[8] Its primary influence is a strong, distance-dependent negative inductive effect (-I), which pulls electron density from the ring, stabilizes the negative charge on the oxygen, and increases acidity.

-

Methyl Group at C3: This position is also meta to the hydroxyl group. It exerts a weak, electron-donating positive inductive effect (+I), which slightly destabilizes the phenoxide ion and decreases acidity.

-

Methyl Group at C4: This position is para to the hydroxyl group. It exerts both a positive inductive effect (+I) and an electron-donating effect through hyperconjugation. Both effects push electron density into the ring, destabilizing the phenoxide and decreasing acidity.

The logical relationship of these competing effects can be visualized as follows:

Caption: Competing electronic effects influencing the final pKa.

The dominant force is expected to be the strong inductive withdrawal from the meta-nitro group, suggesting the compound will be significantly more acidic than phenol itself, but less acidic than nitrophenols where resonance withdrawal is possible (e.g., 4-nitrophenol).

Quantitative pKa Analysis

Predicted pKa Value and Comparative Analysis

A quantitative prediction for the pKa of this compound can be derived by applying the principles of linear free-energy relationships, using the pKa values of simpler, related molecules as benchmarks.

-

Baseline: The pKa of unsubstituted phenol is approximately 9.98.[1][13]

-

Effect of Meta-Nitro Group: The difference in pKa between phenol (~9.98) and 3-nitrophenol (8.36) reveals the impact of a meta-nitro group.[14] This corresponds to a ΔpKa of approximately -1.62 , driven by the -I effect.

-

Effect of Methyl Groups: The difference in pKa between phenol (~9.98) and 3,4-dimethylphenol (10.32) shows the combined +I and hyperconjugation effect of these two methyl groups.[15] This corresponds to a ΔpKa of approximately +0.34 .

Predicted pKa Calculation: Predicted pKa ≈ pKa(phenol) + ΔpKa(meta-nitro) + ΔpKa(3,4-dimethyl) Predicted pKa ≈ 9.98 - 1.62 + 0.34 = 8.70

This predicted value positions this compound as a moderately strong acidic phenol.

| Compound | Substituents | pKa Value | Rationale for Acidity |

| Phenol | None | ~9.98[1][13] | Baseline acidity due to resonance-stabilized phenoxide. |

| 3-Nitrophenol | 3-NO₂ | 8.36[14] | Increased acidity due to strong -I effect of the meta-nitro group. |

| 4-Nitrophenol | 4-NO₂ | 7.15[16][17] | Strongly increased acidity from combined -I and dominant -M effects. |

| 3,4-Dimethylphenol | 3-CH₃, 4-CH₃ | 10.32[15] | Decreased acidity due to electron-donating +I/hyperconjugation effects. |

| 3,5-Dimethyl-4-nitrophenol | 3,5-(CH₃)₂, 4-NO₂ | 8.25[18][19] | Acidity is increased by the para-nitro group, but the -M effect is sterically hindered by the two ortho-methyl groups, raising the pKa relative to 4-nitrophenol.[18][19] |

| This compound | 3,4-(CH₃)₂, 5-NO₂ | ~8.70 (Predicted) | Acidity increased by meta-nitro (-I effect), slightly decreased by methyl groups (+I effects). |

Experimental Protocol: Spectrophotometric pKa Determination

The pKa of an ionizable chromophoric compound can be determined with high precision using UV-Vis spectrophotometry. The method relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the compound have distinct absorption spectra.[20] By measuring the absorbance of the compound in a series of buffers of known pH, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Workflow Visualization

Caption: High-throughput spectrophotometric pKa determination workflow.

Step-by-Step Methodology

-

Reagent and Solution Preparation:

-

Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.

-

Prepare a series of aqueous buffer solutions with precisely known pH values, spanning the expected pKa (e.g., from pH 7.0 to 10.0 in 0.2 pH unit increments). A universal buffer system (e.g., Britton-Robinson) is ideal.

-

Prepare a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to obtain the pure spectra of the HA and A⁻ forms, respectively.

-

-

Determination of Analytical Wavelengths (λmax):

-

Dilute the stock solution into the pH 2 buffer and scan the absorbance from 250-500 nm to find the spectrum of the fully protonated (HA) form.

-

Dilute the stock solution into the pH 12 buffer and scan to find the spectrum of the fully deprotonated (A⁻) form. The wavelength of maximum absorbance for the A⁻ form, λmax(A⁻), will be the primary analytical wavelength.[21] This is because the change in absorbance is typically largest for the phenolate species.

-

-

Absorbance Measurements:

-

Using a 96-well UV-transparent microplate, add the buffer solutions to the wells.

-

Add a small, precise volume of the DMSO stock solution to each well to achieve the final desired concentration (e.g., 50 µM). Ensure the final DMSO concentration is low and constant across all wells (e.g., <1%) to minimize solvent effects.[20]

-

Measure the absorbance of each well at λmax(A⁻).

-

-

Data Analysis and pKa Calculation:

-

Plot the measured absorbance at λmax(A⁻) as a function of pH. The data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to a four-parameter logistic equation or by finding the pH where the absorbance is exactly halfway between the minimum (acidic) and maximum (basic) plateaus.

-

Alternatively, use the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log[(A_max - A) / (A - A_min)] Where:

-

A is the absorbance at a given pH.

-

A_max is the maximum absorbance from the basic plateau.

-

A_min is the minimum absorbance from the acidic plateau.

-

-

Calculate the pKa for each pH point in the transition region and report the average value.

-

Implications for Drug Development and Research

The pKa value of ~8.70 predicted for this compound indicates that the compound will exist as a mixture of its neutral (phenol) and anionic (phenoxide) forms at physiological pH (7.4). The ratio of these forms can be calculated:

Ratio [A⁻]/[HA] = 10^(pH - pKa) = 10^(7.4 - 8.7) ≈ 0.05

This means that at physiological pH, approximately 5% of the compound will be in its charged, anionic form. This has profound implications:

-

Solubility: The anionic form is generally more water-soluble than the neutral form.

-

Membrane Permeability: The neutral, more lipophilic form is typically better able to cross biological membranes via passive diffusion.

-

Target Binding: If the target protein or receptor has a binding pocket with specific hydrogen bond donors/acceptors or charged residues, the ionization state of the ligand is critical for optimal interaction.

Understanding and empirically confirming the pKa is therefore not merely an academic exercise but a prerequisite for rational drug design, enabling researchers to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and optimize ligand-target interactions.

Conclusion

This compound presents a classic case study in physical organic chemistry where competing electronic effects dictate a molecule's fundamental properties. Based on a systematic analysis of substituent effects, its pKa is predicted to be approximately 8.70. This value reflects the dominant acid-strengthening inductive pull of the meta-nitro group, which is tempered by the weaker acid-weakening donation of two methyl groups. This guide provides both the theoretical framework for this prediction and a detailed, robust experimental protocol for its empirical validation, offering a comprehensive resource for scientists engaged in chemical research and pharmaceutical development.

References

- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 8. sips.org.in [sips.org.in]

- 9. quora.com [quora.com]

- 10. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]

- 11. borbasgroup.com [borbasgroup.com]

- 12. chem.ualberta.ca [chem.ualberta.ca]

- 13. researchgate.net [researchgate.net]

- 14. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3,4-Dimethylphenol CAS#: 95-65-8 [m.chemicalbook.com]

- 16. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. webqc.org [webqc.org]

- 18. quora.com [quora.com]

- 19. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. [askfilo.com]

- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

In-depth Technical Guide to the Health and Safety of 3,4-Dimethyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 3,4-Dimethyl-5-nitrophenol. This guide provides a comprehensive overview based on available data for the compound and its close isomers, such as 3,5-Dimethyl-4-nitrophenol and other nitrophenols. All data should be handled with the understanding that it serves as a scientific estimation and not a direct measurement for this compound.

Chemical and Physical Properties

This section summarizes the key chemical and physical identifiers for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem |

| Molecular Weight | 167.16 g/mol | PubChem |

| CAS Number | 65151-58-8 | PubChem |

| Appearance | Solid (presumed) | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Solubility | No data available | N/A |

| LogP | 2.1 | PubChem (Computed) |

Hazard Identification and Classification

GHS Hazard Statements for 3,5-Dimethyl-4-nitrophenol:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Pictograms:

Signal Word: Warning

Toxicological Data

Direct experimental toxicological data for this compound is not available in the public domain. However, data from a structurally similar compound, 3-Methyl-4-nitrophenol, can be used to infer potential toxicological properties.

| Study Type | Species | Route | Endpoint | Value |

| Acute Oral Toxicity | Rat (Male) | Oral | LD50 | 2300 mg/kg |

| Acute Oral Toxicity | Rat (Female) | Oral | LD50 | 1200 mg/kg |

| 6-Month Repeated Dose Toxicity | Wistar Rat | Oral | NOEL | 500 ppm (30.7 mg/kg/day) |

| Reverse Gene Mutation Assay | S. typhimurium & E. coli | In Vitro | --- | Negative |

| In Vitro Chromosomal Aberration Test | Cultured Chinese Hamster Lung (CHL/IU) cells | In Vitro | --- | Positive (with metabolic activation) |

| In Vivo Micronucleus Test | Mouse | In Vivo | --- | Positive |

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological assessments. These protocols would be appropriate for evaluating the safety of this compound.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method is a stepwise procedure using a minimum number of animals.[2]

-

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in a step determines the next step.[2]

-

Animal Model: Typically, rodents (rats or mice) of a single sex (usually females as they are often slightly more sensitive) are used.[3]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

The substance is administered to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Depending on the outcome, the dose for the next group of animals is increased or decreased.

-

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.[4]

Skin Irritation/Corrosion (OECD 439)

This in vitro test method uses reconstructed human epidermis (RhE) models.[5][6][7][8]

-

Principle: The test chemical is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[7]

-

Procedure:

-

Endpoint: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[5]

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test is performed on animals, typically rabbits.[9][10][11][12]

-

Principle: The test substance is applied in a single dose to one eye of the experimental animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[9][12]

-

Procedure:

-

A single animal is used for an initial test.

-

The substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

If severe damage is observed, no further testing is performed. If the initial test shows irritation, the response is confirmed in up to two additional animals.[10]

-

-

Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.

Mandatory Visualizations

General Experimental Workflow for Toxicity Assessment

Caption: General workflow for assessing the toxicity of a chemical compound.

Potential Metabolic and Toxicological Pathway of Nitrophenols

Caption: Postulated metabolic and toxicological pathway for nitrophenols.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. dermatest.com [dermatest.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 12. nucro-technics.com [nucro-technics.com]

The Environmental Impact of Nitrophenol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenol compounds, a class of aromatic organic chemicals, are significant environmental contaminants originating from various industrial and agricultural activities. Their presence in ecosystems poses a considerable threat due to their inherent toxicity, persistence, and potential for bioaccumulation. This technical guide provides an in-depth analysis of the environmental impact of nitrophenol compounds, focusing on their sources, environmental fate, and toxicological effects on biological systems. Detailed experimental protocols for toxicity assessment and environmental sample analysis are provided, alongside a comprehensive summary of quantitative toxicity data. Furthermore, this guide elucidates the molecular signaling pathways disrupted by nitrophenols and the microbial biodegradation pathways responsible for their natural attenuation, visualized through detailed diagrams to facilitate a deeper understanding of their environmental and biological interactions.

Introduction

Nitrophenols are derivatives of phenol containing one or more nitro groups attached to the benzene ring. The three primary isomers of mononitrophenol are 2-nitrophenol (o-nitrophenol), 3-nitrophenol (m-nitrophenol), and 4-nitrophenol (p-nitrophenol). These compounds are extensively used as intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and explosives.[1][2] Their widespread application has led to their release into the environment, contaminating soil, water, and air.[1][3] The nitro group, being an electron-withdrawing group, makes the aromatic ring more resistant to electrophilic attack, contributing to the recalcitrance of these compounds in the environment.[3][4] This persistence, coupled with their toxicity, necessitates a thorough understanding of their environmental behavior and biological effects.

Sources and Environmental Fate

Nitrophenol compounds enter the environment through various anthropogenic activities. There are no known natural sources of nitrophenols.[5]

-

Industrial Discharge: The manufacturing and processing industries are primary sources of nitrophenols in soil and water.[1][5] Effluents from the production of dyes, pigments, pharmaceuticals, and rubber chemicals often contain significant concentrations of these compounds.[5]

-

Agricultural Runoff: 4-Nitrophenol is a major degradation product of organophosphate insecticides such as methyl parathion.[5] Its application in agriculture leads to soil and water contamination through runoff.

-

Vehicle Emissions: Nitrophenols are formed in vehicular exhausts from the thermal reaction of fuel with nitrogen oxides.[5][6] This contributes to their presence in the atmosphere, from where they can be deposited onto soil and water surfaces through wet and dry deposition.[5]

Once released into the environment, the fate of nitrophenols is governed by processes such as photolysis and biodegradation.[5] In the atmosphere, their half-lives are estimated to be between 3 and 18 days.[5] In surface water, photolysis is a significant removal mechanism, with half-lives ranging from one to eight days in freshwater and 13 to 139 days in seawater.[5] In soil, biodegradation is the primary fate process. The half-life of 4-nitrophenol in topsoil can be as short as one to three days under aerobic conditions but extends to about 14 days under anaerobic conditions.[5] In subsoils, degradation is slower, with a half-life of around 40 days under aerobic conditions.[5]

Data Presentation: Quantitative Ecotoxicity of Nitrophenol Compounds

The toxicity of nitrophenol compounds to aquatic organisms varies depending on the isomer, species, and exposure duration. The following tables summarize the available quantitative data on the acute and chronic toxicity of nitrophenol isomers.

Table 1: Acute Toxicity of Nitrophenol Isomers to Aquatic Organisms (LC50/EC50)

| Isomer | Species | Taxon | Endpoint (Duration) | Concentration (µg/L) | Reference |

| 2-Nitrophenol | Pimephales promelas (Fathead minnow) | Fish | 96-h LC50 | 47,900 | [7] |

| Daphnia magna (Water flea) | Invertebrate | 48-h EC50 | 42,000 | [7] | |